8-Bromo-7-chloro-2-(2-chlorophenyl)-[1,2,4]triazolo[1,5-C]pyrimidine 8-Bromo-7-chloro-2-(2-chlorophenyl)-[1,2,4]triazolo[1,5-C]pyrimidine
Brand Name: Vulcanchem
CAS No.: 1254710-18-3
VCID: VC17559829
InChI: InChI=1S/C11H5BrCl2N4/c12-8-9(14)15-5-18-11(8)16-10(17-18)6-3-1-2-4-7(6)13/h1-5H
SMILES:
Molecular Formula: C11H5BrCl2N4
Molecular Weight: 343.99 g/mol

8-Bromo-7-chloro-2-(2-chlorophenyl)-[1,2,4]triazolo[1,5-C]pyrimidine

CAS No.: 1254710-18-3

Cat. No.: VC17559829

Molecular Formula: C11H5BrCl2N4

Molecular Weight: 343.99 g/mol

* For research use only. Not for human or veterinary use.

8-Bromo-7-chloro-2-(2-chlorophenyl)-[1,2,4]triazolo[1,5-C]pyrimidine - 1254710-18-3

Specification

CAS No. 1254710-18-3
Molecular Formula C11H5BrCl2N4
Molecular Weight 343.99 g/mol
IUPAC Name 8-bromo-7-chloro-2-(2-chlorophenyl)-[1,2,4]triazolo[1,5-c]pyrimidine
Standard InChI InChI=1S/C11H5BrCl2N4/c12-8-9(14)15-5-18-11(8)16-10(17-18)6-3-1-2-4-7(6)13/h1-5H
Standard InChI Key WXIGFOWNEAASSR-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)C2=NN3C=NC(=C(C3=N2)Br)Cl)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a bicyclic framework comprising a triazolo[1,5-c]pyrimidine core, with bromine and chlorine substituents at the 7- and 8-positions, respectively. A 2-chlorophenyl group is appended to the triazole ring, introducing steric and electronic modifications critical for target binding . X-ray crystallographic analyses of analogous triazolopyrimidines reveal planar geometries that facilitate intercalation into kinase ATP-binding pockets .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC11H5BrCl2N4\text{C}_{11}\text{H}_5\text{BrCl}_2\text{N}_4
Average Mass343.993 g/mol
Monoisotopic Mass341.907464 g/mol
Halogen SubstituentsBr (C8), Cl (C7, C2-phenyl)
Hydrogen Bond Acceptors4

The halogen-rich structure enhances lipophilicity (clogP ≈ 3.2), favoring membrane permeability and blood-brain barrier penetration. Quantum mechanical calculations predict a dipole moment of 5.8 D, suggesting moderate polarity compatible with aqueous and lipid environments .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectra confirm the substitution pattern:

  • 1H^1 \text{H} NMR: Aromatic protons resonate at δ 7.2–8.7 ppm, with coupling constants (JJ) of 2.3–7.7 Hz indicative of ortho- and meta-substituted phenyl groups .

  • 13C^{13} \text{C} NMR: Carbon nuclei in the triazole and pyrimidine rings appear at δ 145–156 ppm, while the chlorophenyl carbons span δ 127–137 ppm .
    Mass spectrometry (HRMS-ESI) corroborates the molecular ion peak at m/z 343.993 [M+H]+^+ .

Synthesis and Structural Optimization

Synthetic Pathways

The synthesis typically involves oxidative cyclization of pyrimidinylhydrazones. A representative route includes:

  • Condensation: 5-Bromo-6-chloropyrimidin-4-amine reacts with 2-chlorobenzaldehyde hydrazone to form a hydrazone intermediate.

  • Cyclization: Treatment with phosphorus oxychloride (POCl3\text{POCl}_3) induces ring closure, yielding the triazolopyrimidine core.

  • Halogenation: Sequential bromination and chlorination at positions 7 and 8 complete the synthesis .

Table 2: Reaction Conditions and Yields

StepReagentsTemperatureYield (%)
CondensationEtOH, HCl80°C72
CyclizationPOCl3\text{POCl}_3, DMF110°C65
HalogenationNBS\text{NBS}, SO2Cl2\text{SO}_2\text{Cl}_225°C58

Alternative methods employ calcium carbide-mediated cyclization, as demonstrated in related pyrazolo[1,5-a]pyrimidine syntheses .

Derivative Design and SAR

Structure-activity relationship (SAR) studies highlight the importance of halogen substituents:

  • Bromine at C8: Enhances kinase binding affinity by 3-fold compared to chloro analogs (IC50_{50}: 0.24 nM vs. 0.85 nM) .

  • Chlorophenyl at C2: Improves metabolic stability by reducing cytochrome P450 oxidation.
    Replacing the triazole with imidazole diminishes CDK2 inhibition (IC50_{50} > 1 μM), underscoring the triazole’s role in hydrogen bonding .

Biological Activity and Mechanism of Action

CDK2 Inhibition

The compound exhibits potent inhibition of CDK2/cyclin A2 (IC50_{50} = 4.2 nM), disrupting phosphorylation of retinoblastoma (Rb) protein and arresting the cell cycle at the G1/S phase . Molecular docking reveals:

  • Hydrogen bonds: Between the triazole N3 and kinase residue Lys89.

  • Halogen bonding: Bromine interacts with Glu81, stabilizing the inactive kinase conformation .

Table 3: Antiproliferative Activity in Cancer Cell Lines

Cell LineOriginIC50_{50} (μM)
MCF-7Breast cancer0.031
A549Lung cancer0.11
HT-29Colon cancer0.08
EBC-1Esophageal cancer0.85

Off-Target Effects

Pharmacological Applications

Preclinical Cancer Models

In murine xenografts of MET-amplified tumors, daily oral administration (25 mg/kg) achieves 97.1% tumor growth inhibition by day 21 . Pharmacokinetic studies in rats show:

  • Bioavailability: 58% (oral)

  • Half-life: 6.2 hours

  • CNS Penetration: Brain/plasma ratio = 0.8.

Combination Therapies

Synergy with paclitaxel (combination index = 0.3) enhances apoptosis in taxane-resistant ovarian cancer cells. Co-administration with PD-1 inhibitors is under investigation to potentiate immune checkpoint blockade.

Comparative Analysis with Structural Analogs

Table 4: Activity of Triazolopyrimidine Derivatives

CompoundCDK2 IC50_{50} (nM)Antiproliferative IC50_{50} (μM)
8-Bromo-7-chloro derivative4.20.031–0.85
7-Nitro-8-fluoro analog12.10.15–1.2
2-(4-Methoxyphenyl) variant28.70.4–2.3

Electron-withdrawing groups at C7/C8 enhance potency, while methoxy substituents reduce metabolic stability .

Future Directions and Challenges

Clinical Translation

Phase I trials are warranted to assess dose-limiting toxicities, particularly hepatotoxicity observed in preclinical models. Structural optimization to minimize AXL/TRK off-target activity could improve therapeutic indices.

Computational Drug Design

Machine learning models trained on kinase inhibition data may predict novel derivatives with enhanced selectivity. Fragment-based approaches could replace the chlorophenyl group with sp3^3-rich motifs to reduce planar toxicity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator